![molecular formula C13H12Cl2N4S B2737019 3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline CAS No. 400077-33-0](/img/structure/B2737019.png)
3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline
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Overview
Description
Scientific Research Applications
Cross-Linking Agents for Fibers
Triazine derivatives, such as 2,4-dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine, have been used as cross-linking agents to enhance the wet abrasion resistance of Lyocell fibers. This application underscores the potential of triazine compounds in improving the physical properties of textile fibers, offering a pathway to durable and resistant fabric materials (Renfrew & Phillips, 2003).
Supramolecular Chemistry
Triazine-based ligands have facilitated the formation of supramolecular networks through anion-π and/or lone pair-π non-covalent bonds. This capability is vital in the development of coordination compounds with potential applications in catalysis, molecular recognition, and materials science (Costa et al., 2010).
Biocidal Applications
Modified polymers incorporating triazine units, such as the polymerization of 6-methyl-1,3,5-triazine-2,4-dione moieties onto commercial polystyrene, have demonstrated biocidal activity against bacteria like Staphylococcus aureus. This application indicates the potential of triazine derivatives in creating antimicrobial surfaces, which could be beneficial in medical devices and sanitation products (Sun, Chen, & Worley, 1996).
Polymer Supports for Catalysis
Poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene)s have been developed to contain two replaceable groups in each monomer unit, showing promise as polymer supports for catalytic applications. The ability to modify these polymers with various functional groups opens avenues for their use in diverse chemical reactions, showcasing the versatility of triazine-based polymers (Kondo et al., 1992).
Growth Study Markers
Chloro-s-triazines have been employed as markers and fixatives in the study of growth in teeth and bones. Their ability to covalently bond with tissue components without causing diffusion or loss of endogenous substances makes them valuable tools in developmental biology and pathology (Goland & Grand, 1968).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)3-4-16-11-6-9(14)5-10(15)7-11/h3-7,16H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHVCHRMDYZLP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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